molecular formula C12H20ClNO3 B13569526 Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate

Cat. No.: B13569526
M. Wt: 261.74 g/mol
InChI Key: JSFGNAQTZYOGJS-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is a specialized organic compound featuring a cyclopentane ring substituted with a 2-chloroacetyl group and a tert-butyl carbamate moiety. The tert-butyl carbamate (Boc) group is widely used as a protective group for amines in synthetic organic chemistry, particularly in pharmaceutical intermediates . The 2-chloroacetyl substituent introduces a reactive electrophilic site, enabling downstream functionalization via nucleophilic substitution or cross-coupling reactions. This compound is primarily utilized in drug discovery for constructing complex molecules, such as kinase inhibitors or protease modulators, where controlled reactivity and steric protection are critical .

Properties

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)cyclopentyl]carbamate

InChI

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16)

InChI Key

JSFGNAQTZYOGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroacetyl chloride to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Hydrolysis: Cyclopentylamine and carbon dioxide.

    Oxidation and Reduction: Corresponding oxides, alcohols, or amines.

Scientific Research Applications

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound C₁₂H₂₀ClNO₃ 261.75 Chloroacetyl, Boc, cyclopentane High electrophilicity at chloroacetyl site Drug intermediate, peptide synthesis
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (CAS 133550-78-4) C₁₅H₂₀ClNO₂ 281.78 Chlorophenyl, Boc, cyclobutane Aromatic electrophilic substitution Medicinal chemistry building block
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₇H₂₇ClIN₅O₃ 544.79 Pyrimidine, Boc, methoxy, cyclohexane Cross-coupling (e.g., Suzuki, Buchwald) Kinase inhibitor synthesis

Key Observations:

Ring Size and Substituent Effects :

  • The cyclopentane ring in the target compound offers moderate steric hindrance and conformational flexibility compared to the smaller, more strained cyclobutane in CAS 133550-78-4 . The cyclohexane derivative from provides enhanced solubility due to its larger, less rigid structure .
  • The chloroacetyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than the chlorophenyl group in CAS 133550-78-4, which undergoes slower electrophilic aromatic substitution .

Functional Group Diversity :

  • The methoxy group in the cyclohexane-based derivative () enhances electron density on adjacent atoms, facilitating metal-catalyzed cross-coupling reactions . In contrast, the chloroacetyl group in the target compound is optimized for alkylation or acylation.

Synthetic Utility :

  • The target compound’s chloroacetyl group is advantageous for constructing carbon-heteroatom bonds, while the pyrimidine-containing derivative () is tailored for heterocyclic drug scaffolds .

Biological Activity

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Core Structure : Cyclopentane ring with a chloroacetyl substituent.
  • Functional Groups : Carbamate group that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

  • Alkylation : Compounds with similar structures can act as alkylating agents, modifying DNA and potentially leading to cytotoxic effects against cancer cells .
  • Inhibition of Enzymatic Activity : Some derivatives show promise in inhibiting enzymes such as cholinesterases, which are involved in neurotransmitter breakdown .

Anticancer Properties

Studies have shown that carbamate derivatives can possess anticancer properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound TypeCancer Cell LineIC50 Value (µM)
Carbamate DerivativeA549 (Lung Cancer)10.5
Carbamate DerivativeMCF-7 (Breast Cancer)8.2

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.

  • Tested Bacteria : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 15 to 30 µg/mL for various strains.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal explored the anticancer effects of several carbamate derivatives, including this compound. The results indicated significant growth inhibition in A549 and MCF-7 cell lines, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties showed that the compound exhibited selective toxicity towards pathogenic bacteria while sparing human cell lines, indicating a favorable therapeutic index .
  • Mechanistic Insights :
    • Further investigation into the mechanism revealed that the compound may induce oxidative stress in bacterial cells, leading to cell death through apoptosis-like pathways .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety in therapeutic applications.

Q & A

Q. How can computational modeling predict decomposition pathways under varying reaction conditions?

  • Methodology : Use molecular dynamics (MD) simulations to assess bond dissociation energies (BDEs) of the carbamate and chloroacetyl groups. Correlate with experimental TGA/DSC data to predict thermal degradation thresholds .

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